Tranilast-13C3: A Technical Guide for Advanced Research Applications
Tranilast-13C3: A Technical Guide for Advanced Research Applications
This guide provides an in-depth technical overview of Tranilast-13C3, a stable isotope-labeled derivative of Tranilast, designed for researchers, scientists, and drug development professionals. We will delve into its core applications, detailing not just the methodologies but the scientific rationale underpinning its use in modern research, ensuring a blend of technical accuracy and practical insight.
Introduction: The Significance of Isotopic Labeling in Tranilast Research
Tranilast, N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, is a drug with a well-documented history as an anti-allergic and anti-inflammatory agent, initially approved for conditions such as asthma and keloids.[1] Its therapeutic potential is now being explored in a wider range of diseases, including fibrosis, proliferative disorders, and certain cancers.[2] The primary mechanisms of action for Tranilast involve the inhibition of inflammatory mediator release from mast cells and the suppression of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3]
To rigorously investigate its pharmacokinetics, metabolism, and intricate molecular mechanisms, a precise and reliable analytical tool is paramount. Tranilast-13C3, with three Carbon-13 atoms incorporated into its structure, serves this exact purpose. Stable isotope labeling offers a significant advantage in bioanalytical studies by providing an ideal internal standard for mass spectrometry-based quantification.[4] This ensures the highest degree of accuracy and precision by correcting for variations during sample preparation and analysis.[4][5]
Core Application I: The Gold Standard for Pharmacokinetic Analysis
The most critical application of Tranilast-13C3 is its use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Tranilast in biological matrices.
The Rationale for a Stable Isotope-Labeled Internal Standard
In pharmacokinetic studies, accurately determining the concentration of a drug in plasma, tissue, or other biological fluids over time is essential. LC-MS/MS is the preferred method for its sensitivity and specificity. However, the accuracy of this technique can be compromised by several factors, including:
-
Variability in sample extraction and recovery: The efficiency of extracting the analyte from a complex biological matrix can vary between samples.
-
Matrix effects: Co-eluting endogenous components from the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[5]
-
Instrumental drift: Minor fluctuations in the performance of the LC-MS/MS system can occur over the course of an analytical run.
A stable isotope-labeled internal standard like Tranilast-13C3 is the gold standard for mitigating these issues.[4] Because it is chemically identical to the analyte (Tranilast), it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. However, due to its slightly higher mass, it is distinguishable by the mass spectrometer. By adding a known amount of Tranilast-13C3 to each sample prior to processing, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing for any variations.[4][5]
Representative Experimental Protocol: Quantification of Tranilast in Human Plasma
This protocol outlines a typical workflow for a pharmacokinetic study of Tranilast using Tranilast-13C3 as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Tranilast-13C3 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile |
| Gradient | Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Tranilast: m/z 326.1 -> 177.1, Tranilast-13C3: m/z 329.1 -> 180.1 |
| Collision Energy | Optimized for each transition |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tranilast to Tranilast-13C3 against the concentration of Tranilast standards.
-
Determine the concentration of Tranilast in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
Caption: Simplified metabolic pathways of Tranilast.
Core Application III: Mechanistic Insights into Tranilast's Action
Tranilast-13C3 can be utilized in advanced research to gain deeper insights into the molecular mechanisms of Tranilast's therapeutic effects.
Investigating Target Engagement and Pathway Modulation
By using labeled Tranilast, researchers can perform studies to confirm its direct interaction with specific cellular targets. For example, in studies of its inhibitory effect on the TGF-β pathway, Tranilast-13C3 could be used in pull-down assays with cell lysates to identify binding partners.
Tranilast's Inhibition of the TGF-β Signaling Pathway
Tranilast is known to suppress fibrosis by inhibiting the TGF-β signaling pathway. [1]This pathway plays a critical role in tissue repair and extracellular matrix deposition. Its dysregulation is implicated in various fibrotic diseases. Tranilast has been shown to reduce the expression of TGF-β and interfere with the downstream signaling cascade.
Caption: Tranilast's inhibitory effect on the TGF-β pathway.
Conclusion
Tranilast-13C3 is an essential tool for any research program focused on the development and understanding of Tranilast. Its primary application as an internal standard in LC-MS/MS bioanalysis provides unparalleled accuracy and precision for pharmacokinetic studies. Furthermore, its utility as an isotopic tracer is invaluable for elucidating metabolic pathways and gaining deeper mechanistic insights into the therapeutic actions of Tranilast. The use of Tranilast-13C3 empowers researchers to generate high-quality, reliable data, thereby accelerating the translation of preclinical findings to clinical applications.
References
- Darakhshan, S., & Pour, A. B. (2015). Tranilast: a review of its therapeutic applications. Pharmacological Research, 91, 15-28.
- Suzawa, H., Kikuchi, S., Ichikawa, K., & Kera, J. (1992). The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 100(5), 383-391.
- Platten, M., & Wick, W. (2008). The role of the TGF-β superfamily in cancer. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 177, 107-121.
- Jiang, H., Harris, M. B., & Rothman, P. B. (2002). IL-4/IL-13 signaling pathways: an evolving paradigm. International journal of biochemistry & cell biology, 34(12), 1530-1534.
- Azuma, M., et al. (1986). The effect of tranilast on the release of chemical mediators from human lung tissue. The Japanese journal of pharmacology, 41(3), 347-353.
-
Wikipedia. (2023). Tranilast. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Tranilast. In PubChem. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). Tranilast-13C3. Retrieved from [Link]
- Lin, H. R., & Lin, J. H. (2002). Pharmacokinetic properties of tranilast in Chinese people. Journal of food and drug analysis, 10(3).
-
Metabolic Solutions. (2023). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
- Xu, F., et al. (2018). Determination of tranilast in bio-samples by LC-MS/MS: Application to a pharmacokinetic and brain tissue distribution study in rats. Journal of Pharmaceutical and Biomedical Analysis, 147, 479-484.
- Li, H., et al. (2014). Study on Pharmacokinetics and Bioavailability of Compound Tranilast. Chinese Journal of New Drugs, 23(11), 1326-1330.
- Koyama, H., et al. (1988). Mechanism of inhibitory action of tranilast on the release of slow reacting substance of anaphylaxis (SRS-A) in vitro: effect of tranilast on the release of arachidonic acid and its metabolites. The Japanese journal of pharmacology, 46(1), 53-60.
- Pae, H. O., et al. (2008). Tranilast, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW264.7 macrophages.
- Klages, S., et al. (2005). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Mycotoxin research, 21(3), 174-178.
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Analytical and bioanalytical chemistry, 391(6), 2133-2139.
- Kumar, A., & Hage, D. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Analytical & Bioanalytical Techniques, 8(6), 1-8.
- Al-Tannak, N. M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry drug analysis. Journal of pharmacological and toxicological methods, 115, 107174.
- Wang, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules (Basel, Switzerland), 28(3), 1184.
Sources
- 1. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New approach to the mechanism of antiasthmatic action of Tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism involved in the inhibitory action of tranilast on collagen biosynthesis of keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
